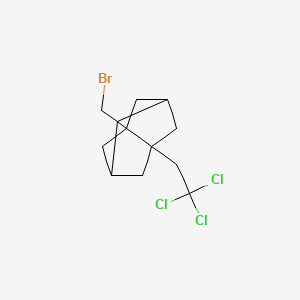![molecular formula C14H14BrN3O4 B7739501 2-[(2-bromo-5-nitrophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7739501.png)
2-[(2-bromo-5-nitrophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-bromo-5-nitrophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione is an organic compound that features a hydrazone linkage between a bromo-nitrophenyl group and a dimethylcyclohexane-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-bromo-5-nitrophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the following steps:
Nitration and Bromination: The starting material, phenylhydrazine, undergoes nitration to introduce a nitro group, followed by bromination to add a bromine atom at the desired position.
Hydrazone Formation: The bromo-nitrophenylhydrazine is then reacted with 5,5-dimethylcyclohexane-1,3-dione under acidic conditions to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts or solvents to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-bromo-5-nitrophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The hydrazone linkage can be oxidized to form the corresponding azo compound.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 2-[(2-amino-5-nitrophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: The corresponding azo compound.
Applications De Recherche Scientifique
2-[(2-bromo-5-nitrophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-[(2-bromo-5-nitrophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the nitro and bromo groups can participate in various biochemical pathways, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-bromo-5-nitrophenyl)hydrazine]
- 2-[(2-chloro-5-nitrophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione
- 2-[(2-bromo-5-aminophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione
Uniqueness
2-[(2-bromo-5-nitrophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of both bromo and nitro groups, which confer distinct reactivity and biological activity. The combination of these functional groups with the hydrazone linkage and the dimethylcyclohexane-dione moiety makes this compound versatile for various applications in research and industry.
Propriétés
IUPAC Name |
2-[(2-bromo-5-nitrophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O4/c1-14(2)6-11(19)13(12(20)7-14)17-16-10-5-8(18(21)22)3-4-9(10)15/h3-5,16H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCWWLHHCBSCSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=NNC2=C(C=CC(=C2)[N+](=O)[O-])Br)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=NNC2=C(C=CC(=C2)[N+](=O)[O-])Br)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-8-yl]sulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B7739421.png)
![[3,4,5-Tris(acetyloxy)-6-[(2-nitrophenyl)amino]oxan-2-yl]methyl acetate](/img/structure/B7739428.png)
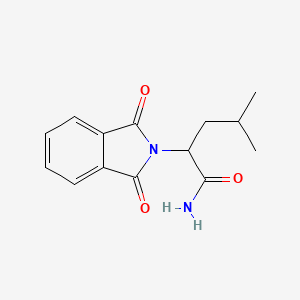
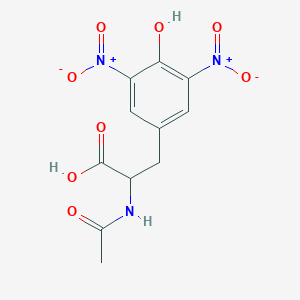
![METHYL 3-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE](/img/structure/B7739447.png)
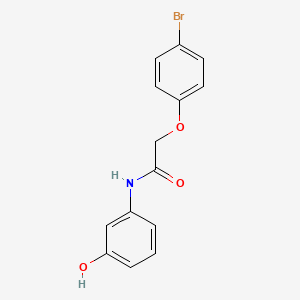
![2-Bromomethyl-1h-imidazo[1,2-a]pyridinium bromide](/img/structure/B7739463.png)
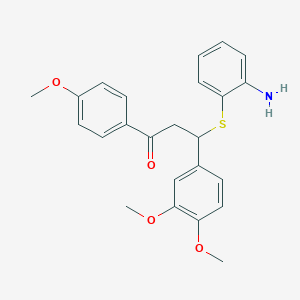
![3,4-dimethyl-1-phenylpyrazolo[3,4-b]pyridin-6-ol](/img/structure/B7739477.png)
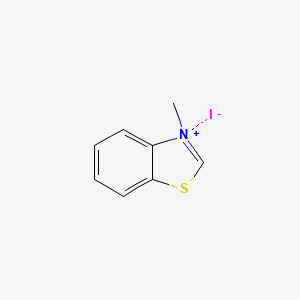
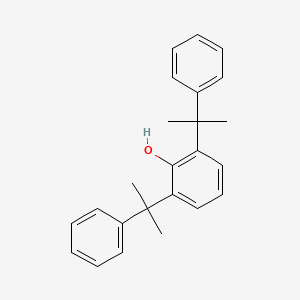
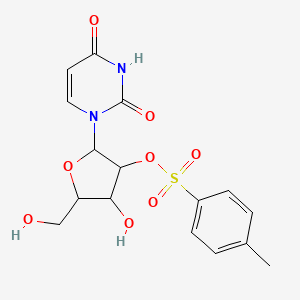
![3,7-Bis(methoxycarbonyl)-2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylic acid](/img/structure/B7739507.png)
